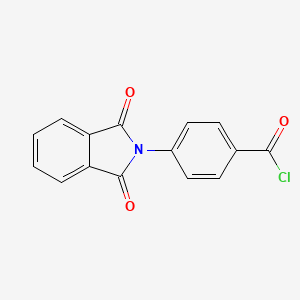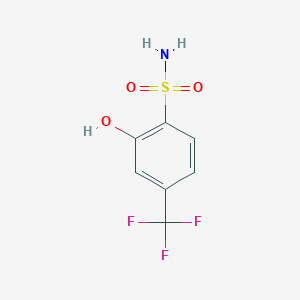
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . This reaction proceeds efficiently to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It selectively inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis.
Molecular Pathways: The compound interferes with metabolic pathways in cancer cells, shifting their metabolism to anaerobic glycolysis and causing tumor hypoxia.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
4-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-(Trifluoromethyl)benzenesulfonamide: Similar but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C7H6F3NO3S |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-6(5(12)3-4)15(11,13)14/h1-3,12H,(H2,11,13,14) |
InChI Key |
KHSZBYIIMVWGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)
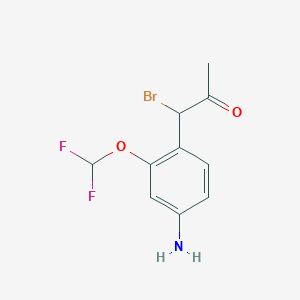

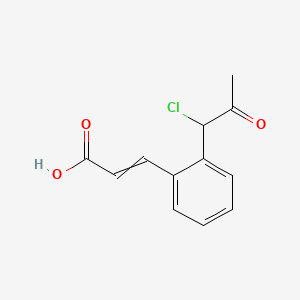
![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
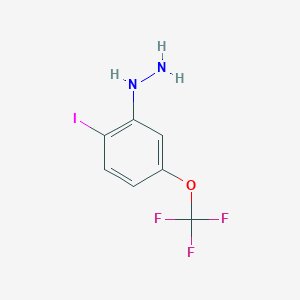
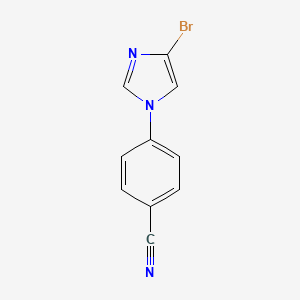
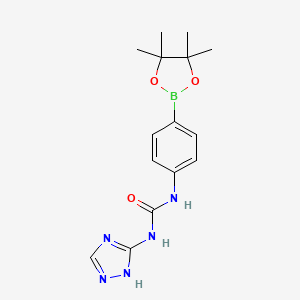
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
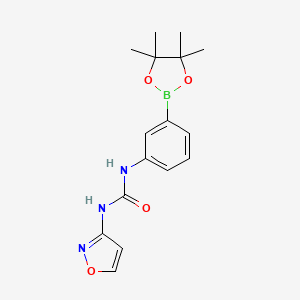
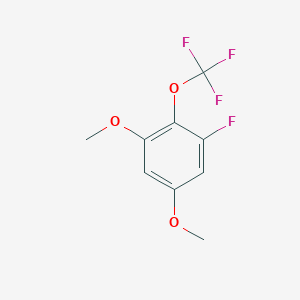
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
